molecular formula C5H5Cl2F3O2 B13410348 2-(Dichloromethyl)-2-(trifluoromethyl)-1,3-dioxolane CAS No. 933668-30-5

2-(Dichloromethyl)-2-(trifluoromethyl)-1,3-dioxolane

Cat. No.: B13410348
CAS No.: 933668-30-5
M. Wt: 224.99 g/mol
InChI Key: VLPVPBMLRSRLIZ-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-2-(trifluoromethyl)-1,3-dioxolane is an organic compound that features both dichloromethyl and trifluoromethyl groups attached to a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dichloromethyl)-2-(trifluoromethyl)-1,3-dioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dichloromethyl precursor with a trifluoromethylating agent in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow technology to streamline the synthesis process. This method allows for better control over reaction conditions and can be scaled up for large-scale production. The use of readily available organic precursors and environmentally friendly reagents is also emphasized to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(Dichloromethyl)-2-(trifluoromethyl)-1,3-dioxolane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of simpler derivatives.

    Substitution: The dichloromethyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(Dichloromethyl)-2-(trifluoromethyl)-1,3-dioxolane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Dichloromethyl)-2-(trifluoromethyl)-1,3-dioxolane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-2-(trifluoromethyl)-1,3-dioxolane
  • 2-(Dichloromethyl)-2-(fluoromethyl)-1,3-dioxolane
  • 2-(Dichloromethyl)-2-(trifluoromethyl)-1,3-dioxane

Uniqueness

2-(Dichloromethyl)-2-(trifluoromethyl)-1,3-dioxolane is unique due to the presence of both dichloromethyl and trifluoromethyl groups, which impart distinct chemical properties. These properties can enhance the compound’s reactivity and stability, making it valuable for various applications.

Properties

CAS No.

933668-30-5

Molecular Formula

C5H5Cl2F3O2

Molecular Weight

224.99 g/mol

IUPAC Name

2-(dichloromethyl)-2-(trifluoromethyl)-1,3-dioxolane

InChI

InChI=1S/C5H5Cl2F3O2/c6-3(7)4(5(8,9)10)11-1-2-12-4/h3H,1-2H2

InChI Key

VLPVPBMLRSRLIZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(C(Cl)Cl)C(F)(F)F

Origin of Product

United States

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